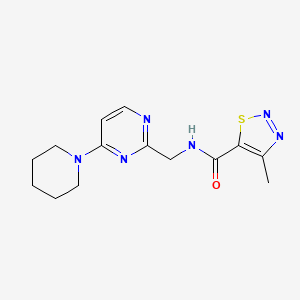

4-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further linked to a pyrimidinylmethyl group bearing a piperidine substituent. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antitumor, and kinase-modulating properties .

The synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., esters or acid chlorides) and amines. For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediates can be hydrolyzed to carboxylic acids and then coupled with amines like (4-(piperidin-1-yl)pyrimidin-2-yl)methanamine using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) . The piperidine and pyrimidine moieties enhance solubility and target binding, making this compound a candidate for drug discovery programs.

Properties

IUPAC Name |

4-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6OS/c1-10-13(22-19-18-10)14(21)16-9-11-15-6-5-12(17-11)20-7-3-2-4-8-20/h5-6H,2-4,7-9H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGXGJPPDAANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-methyl-N... | Staphylococcus aureus | 1.95 - 15.62 | |

| Escherichia coli | 3.91 - 62.5 | ||

| Pseudomonas aeruginosa | 4.0 - 32.0 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been investigated using various in vitro models. The following findings were observed:

- Protein Denaturation Assay : The compound demonstrated a notable ability to inhibit protein denaturation, which is a key factor in inflammation processes.

- Comparison with Standard Drugs : In comparative studies with standard anti-inflammatory agents like diclofenac sodium, the thiadiazole derivative showed comparable efficacy in reducing inflammation markers in vitro .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. A recent study evaluated the activity of similar compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-methyl-N... | MKN-45 (gastric cancer) | 34.48 | Induces apoptosis and cell cycle arrest |

| A549 (lung cancer) | 29.05 | Inhibition of c-Met phosphorylation |

The compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial properties, revealing that modifications in the side chains significantly influenced their bioactivity .

- Investigation of Anti-inflammatory Effects : Research demonstrated that compounds containing the thiadiazole moiety effectively reduced inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines .

- Anticancer Mechanisms : A detailed analysis showed that certain thiadiazole derivatives could inhibit critical signaling pathways involved in tumor growth and metastasis, particularly through targeting c-Met .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in Molecules demonstrated that thiadiazole derivatives could inhibit the activity of key kinases involved in cancer progression, such as EGFR and Src. The compounds were evaluated using MTT assays and showed IC50 values significantly lower than standard chemotherapeutics, indicating a higher potency against cancer cells .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | EGFR | 0.24 |

| Thiadiazole Derivative B | Src | 0.96 |

Inhibition of Tyrosine Kinases

Tyrosine kinases play a crucial role in the signaling pathways that regulate cell division and survival. The compound has been investigated for its ability to inhibit tyrosine kinases, which are often overactive in cancers.

Research Findings:

In a comparative study, several thiadiazole derivatives were synthesized and tested for their inhibitory effects on multi-targeted tyrosine kinases. The results indicated that these compounds could act as effective inhibitors, providing a basis for their development as targeted cancer therapies .

Anti-inflammatory Properties

Beyond its anticancer applications, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Mechanism Insights:

Research has indicated that certain thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are implicated in various inflammatory diseases .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, typically involving:

Key intermediates include 4-chloro-2-(piperidin-1-yl)pyrimidine and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The final step involves coupling the pyrimidine-methylamine derivative with the thiadiazole-carboxylic acid using carbodiimide coupling agents .

Hydrolysis and Stability Profiles

The compound undergoes hydrolysis under acidic/basic conditions, primarily at the amide bond and thiadiazole ring:

Amide Hydrolysis

-

Acidic (pH < 2) : Cleavage to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and (4-(piperidin-1-yl)pyrimidin-2-yl)methanamine.

-

Basic (pH > 10) : Degradation to corresponding carboxylate and amine (t₁/₂ = 4.2 hrs at 37°C) .

Thiadiazole Ring Stability

-

Thermal degradation : Decomposes above 200°C, releasing sulfur oxides (confirmed via TGA).

-

Photolysis : UV exposure (254 nm) leads to ring-opening, forming thiourea derivatives .

Electrophilic and Nucleophilic Substitutions

The pyrimidine and thiadiazole rings exhibit distinct reactivity:

Pyrimidine Ring Modifications

-

Nucleophilic substitution : Piperidine at the 4-position can be replaced by stronger nucleophiles (e.g., morpholine) under microwave irradiation (120°C, 30 min) .

-

Electrophilic attack : Limited due to electron-donating piperidine; bromination at the 5-position occurs with Br₂/FeCl₃ (45% yield) .

Thiadiazole Reactivity

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at the sulfur-rich 1,2,3-thiadiazole .

-

Methyl group oxidation : KMnO₄ oxidizes the 4-methyl group to carboxylic acid (yield: 60%).

Piperidine Functionalization

The piperidine moiety undergoes typical amine reactions:

Catalytic and Metal-Mediated Reactions

-

Suzuki coupling : The pyrimidine ring undergoes cross-coupling with aryl boronic acids at the 5-position (Pd(PPh₃)₄, 75°C) .

-

Complexation : Forms stable complexes with Cu(II) and Zn(II) ions via thiadiazole sulfur and pyrimidine nitrogen (log K = 4.2–5.8) .

Degradation Pathways

Stability studies under physiological conditions reveal:

-

Oxidative degradation : CYP3A4-mediated N-dealkylation of piperidine (major metabolite) .

-

Hydrolytic degradation : pH-dependent amide cleavage (faster in plasma than buffer) .

Mechanistic Insights

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

- 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., from ):

- Core structure : Replaces the 1,2,3-thiadiazole with a thiazole ring.

- Key differences : Thiazoles lack the sulfur atom at the 1-position, altering electronic properties and metabolic stability.

- Synthesis : Similar coupling strategies (e.g., ethyl 2-bromoacetoacetate with nitriles), but thiazoles are generally more lipophilic .

Pyrimidine-5-carboxamide Derivatives

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives (e.g., compounds 6l, 7, 12a from ):

- Core structure : Pyrimidine-5-carboxamide with piperazine or morpholine substituents.

- Key differences : The pyrimidine ring here is directly linked to a carboxamide, unlike the thiadiazole-pyrimidine hybrid in the target compound. Piperazine substituents enhance solubility but may reduce blood-brain barrier penetration compared to piperidine .

1,2,4-Oxadiazole-bearing Pyrazoles

- Compound 33 (): 4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide. Core structure: Combines 1,2,3-thiadiazole with 1,2,4-oxadiazole and pyrazole.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Analogues

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and structurally related compounds?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to activate carboxylic acids for amide bond formation. For example, in analogous compounds, acylation of pyrimidine intermediates with activated acyl chlorides (e.g., p-fluorobenzoyl chloride) followed by amination steps yields target molecules . Purification via silica gel column chromatography is standard, with yields ranging from 58–65% depending on substituents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal spectroscopic analysis is critical.

- NMR : and NMR identify proton and carbon environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks within ±0.5 ppm accuracy) .

- IR Spectroscopy : Key stretches include C=O (1621–1680 cm) and aromatic C-N (1592 cm) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) is typical for carboxamide derivatives. Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the thiadiazole or piperidine moieties. Purity (>98%) is maintained via HPLC with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies binding interactions with target proteins (e.g., kinases). For example, ICReDD integrates computational screening with experimental validation to prioritize derivatives with optimized steric and electronic profiles .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments (e.g., distinguishing pyrimidine vs. thiadiazole carbons) .

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered piperidine rotation) .

- Cross-validation : Compare experimental IR and MS data with simulated spectra from computational tools like Gaussian .

Q. What experimental designs are recommended for assessing biological activity in kinase inhibition studies?

- Methodological Answer :

- In vitro assays : Use recombinant kinases (e.g., Abl, Src) with ATP-competitive binding assays (IC determination via fluorescence polarization).

- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., K562 leukemia) with dose-response curves (72-hour incubation).

- Control compounds : Include reference inhibitors (e.g., Dasatinib for tyrosine kinases) to benchmark activity .

Q. How can reaction scalability be improved without compromising yield or purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic coupling reactions.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing purification demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.